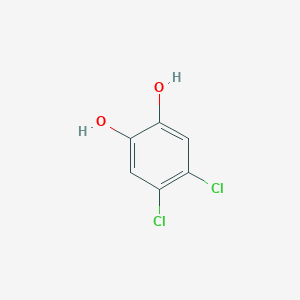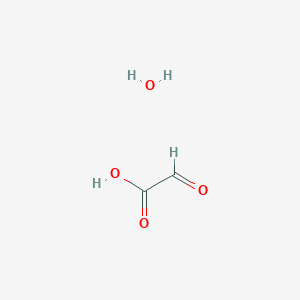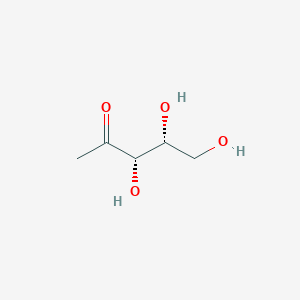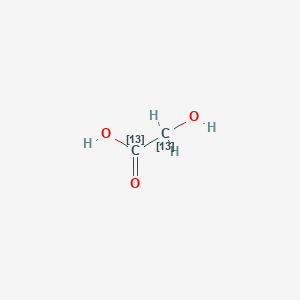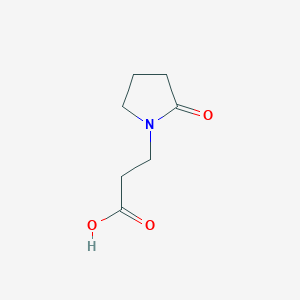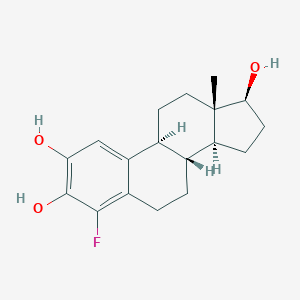
4-Fluoro-2-hydroxyestradiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-hydroxyestradiol (4F-2-OHE2) is a synthetic estrogen derivative that has been extensively studied for its potential use in cancer treatment. It is a potent anti-tumor agent that has been shown to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-hydroxyestradiol involves the induction of apoptosis in cancer cells. It has been shown to activate the intrinsic pathway of apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit the activity of various enzymes that are involved in cell proliferation and survival, such as topoisomerase II and Akt.
Biochemische Und Physiologische Effekte
4-Fluoro-2-hydroxyestradiol has been shown to have various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death. It has also been shown to inhibit the activity of estrogen receptors, which are involved in the growth and survival of breast cancer cells. In addition, it has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in angiogenesis and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Fluoro-2-hydroxyestradiol in lab experiments is its potent anti-tumor activity. It has been shown to be effective against various types of cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation of using 4-Fluoro-2-hydroxyestradiol is its potential toxicity. It has been shown to induce oxidative stress and DNA damage in normal cells, which may limit its clinical use.
Zukünftige Richtungen
There are several future directions for the research on 4-Fluoro-2-hydroxyestradiol. One direction is to investigate its potential use in combination with other anti-cancer agents. It has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance their effectiveness. Another direction is to investigate its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases. Finally, further studies are needed to investigate the potential toxicity of 4-Fluoro-2-hydroxyestradiol and to develop strategies to minimize its side effects.
Synthesemethoden
The synthesis of 4-Fluoro-2-hydroxyestradiol involves the reaction of 2-hydroxyestradiol with a fluorinating agent. The reaction can be carried out using various methods, including electrophilic fluorination, nucleophilic fluorination, and oxidative fluorination. The yield and purity of the product depend on the reaction conditions, such as the type and amount of the fluorinating agent, the solvent, and the reaction temperature.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-hydroxyestradiol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy. 4-Fluoro-2-hydroxyestradiol has also been investigated for its potential use in the treatment of other diseases, such as osteoporosis and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
148044-30-8 |
|---|---|
Produktname |
4-Fluoro-2-hydroxyestradiol |
Molekularformel |
C18H23FO3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17S)-4-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C18H23FO3/c1-18-7-6-9-10(13(18)4-5-15(18)21)2-3-11-12(9)8-14(20)17(22)16(11)19/h8-10,13,15,20-22H,2-7H2,1H3/t9-,10+,13-,15-,18-/m0/s1 |
InChI-Schlüssel |
FMHAFUXKLBNHPP-ZICKVNAASA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=C(C=C34)O)O)F |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C(C(=C(C=C34)O)O)F |
Synonyme |
4-fluoro-2-hydroxyestradiol 4F2OHE2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



